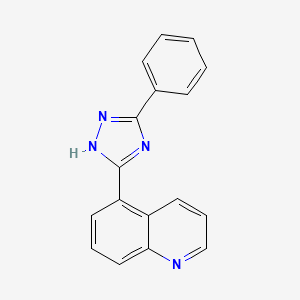

5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-phenyl-1H-1,2,4-triazol-5-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4/c1-2-6-12(7-3-1)16-19-17(21-20-16)14-8-4-10-15-13(14)9-5-11-18-15/h1-11H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPCKHLKIAYPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)C3=C4C=CC=NC4=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with formic acid to yield the triazole ring, followed by further cyclization with 2-chloroquinoline to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the function of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The triazole ring is known to form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)oxy)methyl)quinoline (6o)

- Structure : Differs by a thiophene substituent on the triazole and a methoxyphenyl group at position 4 of the triazole.

- Properties : Melting point (160–162°C) and yield (83%) are lower than analogs with sulfur-containing substituents (e.g., 6j: mp 193–194°C), suggesting reduced crystallinity due to the oxygen linker .

- Activity : The methoxy group may enhance solubility, while thiophene could influence electronic properties for target binding.

2-Methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine (C4)

- Structure: Replaces quinoline with imidazo[1,2-a]pyridine, a fused bicyclic system.

- Activity : Demonstrated modulation of KRASG12D via conformational shifts in switch-I/II regions, highlighting the impact of heterocycle choice on protein targeting .

- Pharmacokinetics: The imidazo[1,2-a]pyridine core may alter metabolic stability compared to quinoline.

4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

- Structure : Features a thiol (-SH) group at position 3 of the triazole instead of phenyl.

- Reactivity : The thiol group enables disulfide bond formation and metal coordination, which are absent in the phenyl-substituted analog.

- Stability : Thiols are prone to oxidation, whereas the phenyl group enhances aromatic stability .

5-(4-Quinolyl)-1H-1,2,4-triazole-3-thiol (CAS 3770-46-5)

- Properties : Molecular weight (228.27 g/mol) is lower than the target compound (273.3 g/mol). Predicted density (1.50 g/cm³) and boiling point (388.7°C) suggest higher volatility compared to phenyl-substituted analogs .

Physicochemical Properties

Biological Activity

5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline is a hybrid compound that combines the structural features of quinoline and triazole. This unique combination imparts significant biological activity, making it a subject of interest in medicinal chemistry, particularly for its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The synthesis of this compound typically involves cyclization reactions starting from 2-aminobenzophenone and phenylhydrazine. The process may include several steps:

- Formation of a hydrazone intermediate.

- Cyclization with formic acid to generate the triazole ring.

- Further cyclization with 2-chloroquinoline to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism involves the disruption of cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Activity

The compound has demonstrated significant antiproliferative effects in various cancer cell lines. For instance:

- It showed a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 22 nM to 65 nM across different cancer types, indicating strong potential as an anticancer agent .

- Notably, a derivative with a phenyl substitution exhibited a GI50 value of 22 nM , outperforming standard treatments like erlotinib .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | GI50 (nM) | Cancer Cell Line |

|---|---|---|

| 5-(5-phenyl... | 22 | A549 (Lung) |

| 5-(5-methyl...) | 39 | HeLa (Cervical) |

| 5-(5-benzoyl...) | 28 | MCF7 (Breast) |

| Erlotinib | 33 | A549 (Lung) |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and protein synthesis, leading to reduced cellular proliferation in cancer cells .

- Receptor Binding : It can bind to specific receptors on cell membranes, modulating signaling pathways that control cell growth and apoptosis .

Comparative Studies

Compared to other compounds in its class:

- Similar Compounds : Compounds such as simpler triazoles or quinolines lack the dual-ring system that enhances biological activity.

- Unique Properties : The combination of quinoline and triazole rings allows for greater versatility in targeting various biological pathways, making it a valuable scaffold for drug development .

Case Studies

Several studies have explored the efficacy of this compound in specific contexts:

- Antitubercular Activity : A derivative was tested against Mycobacterium tuberculosis and showed a minimum inhibitory concentration (MIC) of 12.5 μg/mL , highlighting its potential as an antitubercular agent .

- Cytotoxicity Studies : In cytotoxicity assays using MTT methods, derivatives demonstrated significant cell death in cancer cell lines compared to controls .

Q & A

Q. What are the established synthetic routes for 5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline, and how do reaction parameters affect yield?

The compound is typically synthesized via cyclocondensation of quinoline precursors with triazole derivatives. Key steps include:

- Thione formation : Reaction of 5-(quinolin-2-yl)-1,2,4-triazole-3-thiones with alkyl halides under basic conditions (e.g., KOH in ethanol) to introduce substituents at the 4-position .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance cyclization efficiency .

- Temperature control : Reactions conducted at 60–80°C yield 70–85% purity, but higher temperatures (>100°C) risk decomposition .

Q. Which analytical techniques are most effective for structural characterization of this compound?

A multi-technique approach is recommended:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of triazole and quinoline moieties, with characteristic shifts for NH (δ 12–13 ppm) and aromatic protons .

- X-ray crystallography : Resolves bond lengths and dihedral angles between triazole and quinoline planes, critical for SAR studies (e.g., C3–N4 bond length = 1.32 Å) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve >95% purity validation .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties and bioactivity of this compound?

Density Functional Theory (DFT) and molecular docking are widely used:

- Solubility prediction : LogP values calculated via DFT (e.g., 2.8–3.1) correlate with experimental solubility in DMSO >50 mg/mL .

- Reactivity hotspots : HOMO/LUMO maps identify electron-deficient quinoline regions as targets for electrophilic modifications .

- Docking studies : Triazole-quinoline hybrids show high binding affinity (ΔG = −9.2 kcal/mol) to mycobacterial enzyme targets, guiding antimycobacterial optimization .

Q. How should researchers address contradictions in reported solubility or stability data?

Methodological inconsistencies often arise from:

- Solvent polarity : Solubility in ethanol varies from 12 mg/mL (25°C) to 35 mg/mL (60°C); standardized temperature protocols are critical .

- pH-dependent stability : Degradation occurs at pH <3 (quinoline protonation) or pH >10 (triazole ring hydrolysis). Buffered solutions (pH 6–8) are optimal for long-term storage .

- Validation : Cross-validate results using DSC (decomposition onset = 215°C) and TGA (5% mass loss at 180°C) .

Q. What strategies improve synthetic yield during scale-up?

Key optimizations include:

- Catalyst screening : Pd/C (5 wt%) increases cross-coupling efficiency (yield from 60% to 82%) for aryl-substituted derivatives .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes while maintaining >90% yield .

- Workup protocols : Liquid-liquid extraction with ethyl acetate/water (3:1) minimizes product loss during purification .

Q. Which in vitro models are suitable for evaluating biological activity, and how are variables controlled?

- Antimicrobial assays : Microplate Alamar Blue assays against M. tuberculosis H37Rv (MIC = 6.25 µg/mL) with rifampicin as a positive control .

- Anticonvulsant models : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in mice, using phenytoin for comparison (ED50 = 45 mg/kg) .

- Confounding factors : Serum protein binding (e.g., 89% bound to BSA) is quantified via equilibrium dialysis to adjust effective concentrations .

Notes for Methodological Rigor

- Reproducibility : Document reaction atmosphere (N₂ vs. air) to prevent oxidation of thiol intermediates .

- Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts in structural models .

- Biological assays : Include cytotoxicity profiling (e.g., HepG2 cells) to distinguish specific activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.